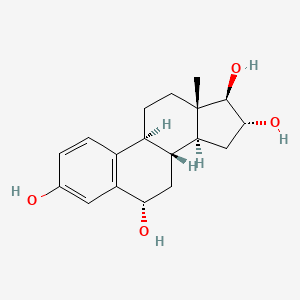
6alpha-Hydroxyestriol
Descripción general
Descripción
6alpha-Hydroxyestriol is a naturally occurring estrogenic steroid hormone. It is a hydroxylated metabolite of estriol, one of the three main estrogens produced by the human body. This compound is synthesized in the human placenta during pregnancy and plays a significant role in various physiological processes .
Mecanismo De Acción
Target of Action
6alpha-Hydroxyestriol is a metabolite of estradiol, a form of estrogen . As such, its primary targets are likely to be the estrogen receptors alpha (ERα) and beta (ERβ), which are involved in a wide range of physiological processes, including the regulation of the menstrual cycle and reproductive development .
Mode of Action
This typically involves binding to the receptors and inducing a conformational change, which can then influence the transcription of specific genes .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those regulated by estrogen. This includes pathways involved in cell growth, differentiation, and proliferation, as well as the regulation of the menstrual cycle and reproductive development . .
Pharmacokinetics
They are metabolized primarily in the liver and excreted via the kidneys .
Result of Action
The molecular and cellular effects of this compound are likely to be similar to those of other estrogens. This includes the stimulation of cell growth and proliferation, particularly in estrogen-sensitive tissues such as the breast and uterus. It may also influence the regulation of the menstrual cycle and reproductive development .
Action Environment
The action of this compound, like other estrogens, can be influenced by various environmental factors. For example, the presence of other hormones, the phase of the menstrual cycle, and individual genetic factors can all influence the action and efficacy of estrogenic compounds .
Análisis Bioquímico
Biochemical Properties
6alpha-Hydroxyestriol plays a significant role in biochemical reactions, particularly in the metabolism of estrogens. It interacts with several enzymes, including cytochrome P450 enzymes such as CYP1A2, CYP2C8, CYP2C9, and CYP3A4, which are involved in its hydroxylation . These interactions are crucial for the conversion of estradiol and estrone into their hydroxylated forms, which can then be further metabolized or excreted. The compound also interacts with estrogen receptors, albeit with lower affinity compared to estradiol, influencing various estrogen-mediated physiological processes.
Cellular Effects
This compound affects various cell types and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it can bind to estrogen receptors and modulate the transcription of estrogen-responsive genes, impacting cell proliferation, differentiation, and apoptosis . Additionally, this compound has been shown to affect intracellular signaling pathways, such as those involving adenohypophyseal hormone secretion and radical formation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to estrogen receptors, albeit with lower affinity than estradiol, and modulates the transcription of target genes . The compound also inhibits the activity of certain enzymes, such as aromatase, which is involved in the biosynthesis of estrogens . These interactions result in changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can produce significant lifespan extension in male mice, but not in females, indicating potential sex-specific effects . The compound’s stability and degradation rates can also impact its efficacy and safety in long-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exert beneficial effects, such as lifespan extension in male mice . At higher doses, it may cause toxic or adverse effects, including a significant decline in female lifespan . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to estrogen metabolism. It is hydroxylated by cytochrome P450 enzymes, such as CYP1A2, CYP2C8, CYP2C9, and CYP3A4, to form various hydroxylated metabolites . These metabolites can then undergo further modifications, such as methylation by catechol-O-methyltransferase (COMT), glucuronidation, or sulfation, leading to their excretion . The compound’s involvement in these pathways influences metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation in specific tissues. For instance, the compound may bind to sex hormone-binding globulin (SHBG), which influences its bioavailability and distribution . The transport and distribution of this compound are crucial for its physiological effects and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. For example, this compound may localize to the nucleus, where it can interact with estrogen receptors and modulate gene expression . Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6alpha-Hydroxyestriol involves multiple steps, starting from estrone or estradiol. The hydroxylation at the 6alpha position is typically achieved using specific oxidizing agents and catalysts under controlled conditions. One common method involves the use of cytochrome P450 enzymes, which facilitate the hydroxylation process .
Industrial Production Methods
Industrial production of this compound often employs biotechnological approaches, utilizing microbial or enzymatic systems to achieve the desired hydroxylation. These methods are preferred due to their efficiency and selectivity, minimizing the formation of unwanted by-products .
Análisis De Reacciones Químicas
Types of Reactions
6alpha-Hydroxyestriol undergoes various chemical reactions, including:
Oxidation: Conversion to other hydroxylated metabolites.
Reduction: Formation of less oxidized derivatives.
Substitution: Replacement of functional groups at specific positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like cytochrome P450 enzymes, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions typically involve controlled temperatures and pH levels to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various hydroxylated and reduced derivatives of this compound, which have distinct biological activities and applications .
Aplicaciones Científicas De Investigación
6alpha-Hydroxyestriol has a wide range of scientific research applications:
Comparación Con Compuestos Similares
Similar Compounds
Estriol: A major estrogen produced during pregnancy, similar in structure but lacking the hydroxyl group at the 6alpha position.
Estradiol: The most potent natural estrogen, differing in its hydroxylation pattern.
Estetrol: Another hydroxylated estrogen, produced exclusively during pregnancy.
Uniqueness
6alpha-Hydroxyestriol is unique due to its specific hydroxylation at the 6alpha position, which imparts distinct biological activities compared to other estrogens. This unique structure allows it to interact differently with estrogen receptors and other molecular targets, making it valuable for specific therapeutic and research applications .
Propiedades
IUPAC Name |
(6S,8R,9S,13S,14S,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6,16,17-tetrol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O4/c1-18-5-4-11-10-3-2-9(19)6-13(10)15(20)7-12(11)14(18)8-16(21)17(18)22/h2-3,6,11-12,14-17,19-22H,4-5,7-8H2,1H3/t11-,12-,14+,15+,16-,17+,18+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKRPOLRKWJRRV-GUFONKDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CC(C4=C3C=CC(=C4)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)C[C@@H](C4=C3C=CC(=C4)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


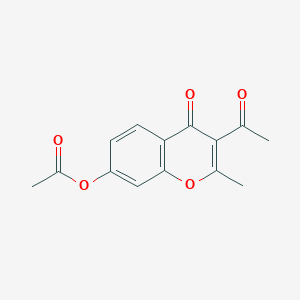
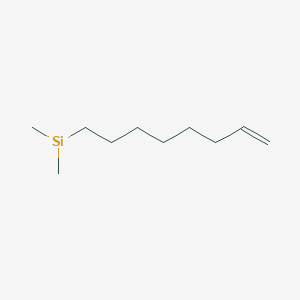
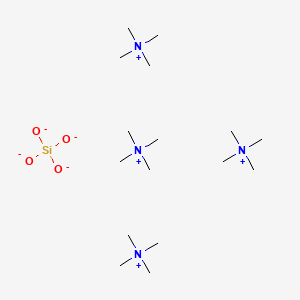
![5-Benzyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Hydrochloride](/img/structure/B3179455.png)

![[2-(4-Methyl-2-phenylpiperazin-1-yl)phenyl]methanol](/img/structure/B3179474.png)
![Methyl 2-[3-(trifluoromethyl)anilino]nicotinate](/img/structure/B3179483.png)

![3-[1-[4-(4-fluorophenyl)-4-oxobutyl]pyridin-1-ium-4-yl]-1H-benzimidazol-2-one;chloride](/img/structure/B3179495.png)
![8-[2-Benzhydryloxyethyl(dimethyl)azaniumyl]-1,3-dimethyl-2-oxopurin-6-olate](/img/structure/B3179498.png)
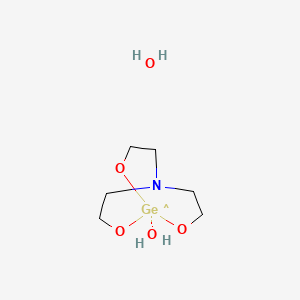
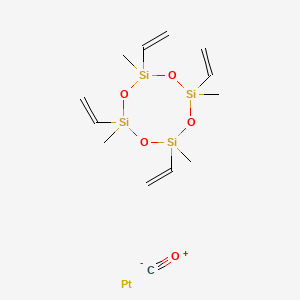
![2-[[(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole](/img/structure/B3179526.png)

